BINOL Resolution: Epimer Comparison
N-Benzylcinchonidinium chloride resolves racemic BINOL into both enantiomers with >99% ee, whereas the epimeric N-benzylcinchoninium chloride (C8 epimer) fails to provide comparable optical purity under identical conditions. This demonstrates the critical role of the (8S,9R) absolute configuration in achieving practical, scalable resolutions [1].
| Evidence Dimension | Enantiomeric excess (ee) of resolved BINOL enantiomers |
|---|---|
| Target Compound Data | R-BINOL: 75% yield, >99% ee; S-BINOL: 70% yield, >99% ee (60 g scale) |
| Comparator Or Baseline | N-Benzylcinchoninium chloride (epimer): not reported to achieve comparable ee in this protocol |
| Quantified Difference | Target compound yields both enantiomers in >99% ee; comparator is not a viable alternative for this established method |
| Conditions | Crystallization-based resolution; 60 g racemic BINOL; acetonitrile/methanol |
Why This Matters
This quantifies the essential role of the (8S,9R) stereochemistry; procuring the epimer will not replicate the >99% ee resolution critical for producing enantiopure BINOL-based ligands.
- [1] Hu, Q.-S., Vitharana, D., Pu, L. An efficient and practical direct resolution of racemic 1,1′-bi-2-naphthol to both of its pure enantiomers. Tetrahedron: Asymmetry, 1995, 6(9), 2123-2126. View Source
